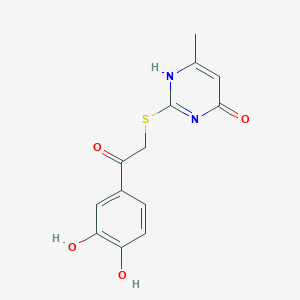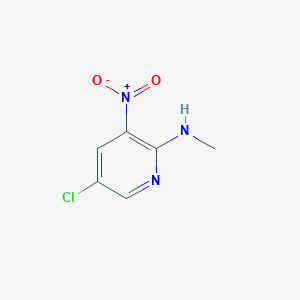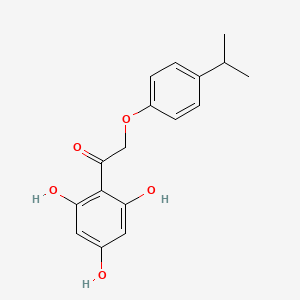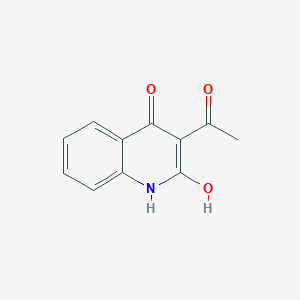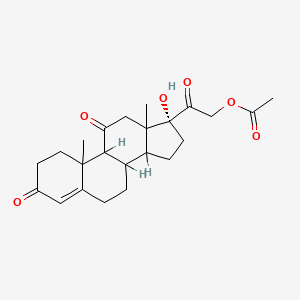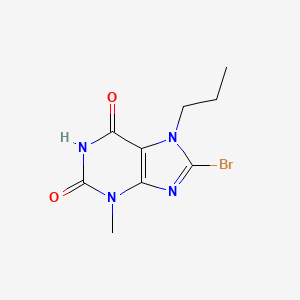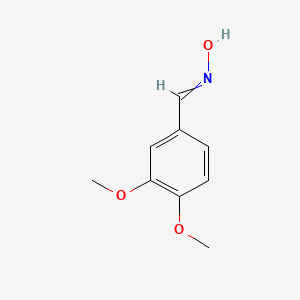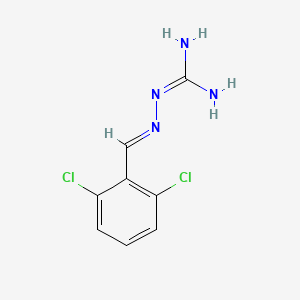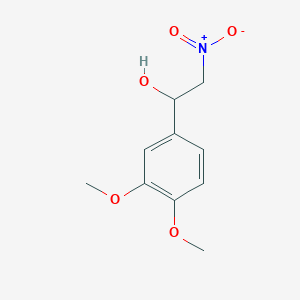
1-(3,4-Dimethoxyphenyl)-2-nitroethanol
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-2-nitroethanol is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-2-nitroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-2-nitroethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nitration and Lignin Models : Sergeeva et al. (1964) studied the nitration of lignin model compounds, including 1-(3,4-dimethoxyphenyl)-2-nitroethanol, revealing insights into the nitration process in the lignin structure (Sergeeva, L. L., Shorygina, N. N., & Lopatin, B. V., 1964).
Synthesis and Antioxidant Activities : Artunç et al. (2020) investigated the synthesis and antioxidant activities of phenol derivatives from a compound related to 1-(3,4-Dimethoxyphenyl)-2-nitroethanol, highlighting its potential in synthesizing molecules with significant antioxidant profiles (Artunç, Tekin et al., 2020).
Hydrogenation Studies : Huang Jia-yuan (2003) examined the hydrogenation of related compounds, which can be vital for fine chemical synthesis, demonstrating the relevance of such compounds in chemical manufacturing processes (Huang Jia-yuan, 2003).
CNS Depressant Properties : Barfknecht et al. (1970) found that 1-(3,4-dimethoxyphenyl)-2-propanol, a closely related compound, acts as a CNS depressant in mice and discussed its structural implications, which might provide insights into the neurological applications of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol (Barfknecht, C., Miles, J. M., & Leseney, J. L., 1970).
Electro-Optical and Charge-Transport Properties : A study by Irfan et al. (2015) on a related compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, analyzed its structural, electro-optical, and charge-transport properties, offering insights into potential electronic applications of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol (Irfan, A. et al., 2015).
Corrosion Inhibition : Chafiq et al. (2020) researched the inhibition properties of compounds similar to 1-(3,4-Dimethoxyphenyl)-2-nitroethanol for mild steel corrosion, showing its potential as a corrosion inhibitor (Chafiq, M. et al., 2020).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-nitroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMQIZUQJSVRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-nitroethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B7772346.png)
